molecular formula C12H12ClN3O2 B11849899 4-((7-Chloroquinazolin-4-yl)amino)butanoic acid

4-((7-Chloroquinazolin-4-yl)amino)butanoic acid

Cat. No.: B11849899
M. Wt: 265.69 g/mol
InChI Key: YMYCULVSFLOAHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Chloroquinazolin-4-yl)amino)butanoic acid typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((7-Chloroquinazolin-4-yl)amino)butanoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

4-((7-Chloroquinazolin-4-yl)amino)butanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

4-[(7-chloroquinazolin-4-yl)amino]butanoic acid

InChI

InChI=1S/C12H12ClN3O2/c13-8-3-4-9-10(6-8)15-7-16-12(9)14-5-1-2-11(17)18/h3-4,6-7H,1-2,5H2,(H,17,18)(H,14,15,16)

InChI Key

YMYCULVSFLOAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NCCCC(=O)O

Origin of Product

United States

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